2,2'-(Octadec-9-enylimino)bisethanol
CAS No.: 25307-17-9
Cat. No.: VC3704395
Molecular Formula: C22H45NO2
Molecular Weight: 355.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 25307-17-9 |
|---|---|
| Molecular Formula | C22H45NO2 |
| Molecular Weight | 355.6 g/mol |
| IUPAC Name | 2-[2-hydroxyethyl(octadec-9-enyl)amino]ethanol |
| Standard InChI | InChI=1S/C22H45NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(19-21-24)20-22-25/h9-10,24-25H,2-8,11-22H2,1H3 |
| Standard InChI Key | BITAPBDLHJQAID-UHFFFAOYSA-N |
| SMILES | CCCCCCCCC=CCCCCCCCCN(CCO)CCO |
| Canonical SMILES | CCCCCCCCC=CCCCCCCCCN(CCO)CCO |
Introduction
Chemical Identity and Nomenclature
2,2'-(Octadec-9-enylimino)bisethanol is an organic compound featuring a specific molecular structure that contributes to its distinctive properties. The compound is identified by several key identifiers in chemical databases and literature. The primary Chemical Abstracts Service (CAS) registry number assigned to this compound is 25307-17-9, which serves as its unique identifier in chemical databases and regulatory documents . This compound possesses a molecular formula of C22H45NO2, indicating its composition of 22 carbon atoms, 45 hydrogen atoms, one nitrogen atom, and two oxygen atoms .
The molecular weight of 2,2'-(Octadec-9-enylimino)bisethanol is 355.6 g/mol, which places it in the medium molecular weight range among organic compounds . The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-[2-hydroxyethyl(octadec-9-enyl)amino]ethanol, which systematically describes its chemical structure.
This compound is known by several synonyms in the scientific and industrial literature, including bis(2-hydroxyethyl)oleylamine, 2,2'-(9-octadecenylimino)bis-Ethanol, Ethanol, 2,2'-(9-octadecen-1-ylimino)bis-, ARMOSTAT710, and several other variations . The variety of names reflects its use across different industries and applications. The systematic name highlights the presence of the octadec-9-enyl group (an 18-carbon chain with a double bond at the 9th position) attached to a nitrogen atom that also connects to two hydroxyethyl groups.
Structural Identifiers
Beyond conventional naming, the compound can be identified using various structural descriptors and notations that are important for database searching and computational chemistry applications:
The compound's structure can be represented in several standardized formats, including SMILES notation (OCCN(CCO)CCCCCCCCC=CCCCCCCCC) and InChI notation (InChI=1S/C22H45NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(19-21-24)20-22-25/h9-10,24-25H,2-8,11-22H2,1H3) . These notations provide precise structural information that can be interpreted by chemical software and databases.
Physical and Chemical Properties
2,2'-(Octadec-9-enylimino)bisethanol exhibits distinct physical and chemical properties that are instrumental in determining its behavior in various applications and environmental contexts. These properties have been systematically studied and documented in the scientific literature.
The compound exists as a liquid at room temperature with specific physical characteristics. It has a boiling point range of 220-232 °C when measured at reduced pressure (0.5-1 Torr), indicating its relatively high molecular weight and intermolecular forces . The density of 2,2'-(Octadec-9-enylimino)bisethanol is 0.8994 g/cm³, which is less than that of water, suggesting it would float if placed in an aqueous environment .
The refractive index of the compound is 1.4730 when measured at 589.3 nm and 20°C, which is a useful property for identification and purity assessment . This optical property can be utilized in analytical procedures to verify the compound's identity or monitor reactions involving this substance.
Solubility and Partition Properties
The amphiphilic nature of 2,2'-(Octadec-9-enylimino)bisethanol significantly influences its solubility profile. The compound demonstrates limited water solubility, measured at approximately 5.9 mg/L at 23°C . This low aqueous solubility is expected given the presence of the long hydrophobic carbon chain, which resists interaction with water molecules.
| Property | Value |
|---|---|
| Boiling point | 220-232 °C (0.5-1 Torr) |
| Density | 0.8994 g/cm³ |
| Vapor pressure | 0.001 Pa at 20°C |
| Refractive index | 1.4730 (589.3 nm, 20°C) |
| pKa | 14.41±0.10 (Predicted) |
| Water Solubility | 5.9 mg/L at 23°C |
| LogP | 3.4 at 25°C |
These physical and chemical properties collectively determine the compound's behavior in various environments and applications, from industrial processes to biological systems.
Structural Characteristics and Chemical Reactivity
2,2'-(Octadec-9-enylimino)bisethanol possesses a distinctive molecular structure that directly influences its chemical behavior and applications. The compound features a long hydrocarbon chain (octadec-9-enyl) linked to two hydroxyethyl groups through an imine bond. This structural arrangement confers unique properties to the molecule that are critical to understanding its functionality.
The most notable structural feature of this compound is its amphiphilic nature. It contains both a hydrophilic (water-loving) head group, consisting of the two ethanol moieties, and a long hydrophobic (water-repelling) tail from the octadec-9-enyl chain . This dual nature allows the molecule to interact with both polar and non-polar substances, similar to many surfactants and emulsifiers.
Functional Groups and Reactivity
The chemical reactivity of 2,2'-(Octadec-9-enylimino)bisethanol is largely determined by its key functional groups. The molecule contains:
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An imine (C=N) bond: This bond serves as a linkage between the hydrocarbon chain and the ethanol groups. Imine bonds can participate in various reactions, including hydrolysis in acidic conditions and reduction reactions.
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Two hydroxyl (-OH) groups: These groups contribute to the hydrophilicity of the molecule and can participate in hydrogen bonding. They can also undergo typical alcohol reactions such as esterification, oxidation, and dehydration.
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A carbon-carbon double bond (C=C): Present in the octadec-9-enyl chain, this unsaturated bond can potentially undergo addition reactions, such as hydrogenation or halogenation, under appropriate conditions .
The presence of these functional groups makes 2,2'-(Octadec-9-enylimino)bisethanol chemically versatile, allowing it to engage in a variety of chemical transformations. The compound's structure suggests potential for condensation reactions or serving as a ligand in coordination chemistry . Additionally, the long alkyl chain may impart surfactant-like properties, contributing to its utility in various formulations.
Stereochemistry
The unique structural characteristics of 2,2'-(Octadec-9-enylimino)bisethanol enable its diverse applications across various fields, from industrial surfactants to potential therapeutic agents. The combination of hydrophilic and hydrophobic portions, along with reactive functional groups, creates a molecule with specialized behavior at interfaces and in solution.
Applications and Uses
2,2'-(Octadec-9-enylimino)bisethanol has found utility across various industrial and commercial applications, primarily due to its amphiphilic properties and chemical versatility. The compound's ability to reduce surface tension between different phases makes it particularly valuable in multiple contexts.
One of the primary applications of this compound is as a surfactant in detergent formulations. Its amphiphilic structure allows it to lower the surface tension between water and oil, facilitating better mixing and emulsification. This property is essential for cleaning products, where the removal of oily soils from surfaces requires effective interaction between aqueous cleaning solutions and hydrophobic contaminants.
In the cosmetics industry, 2,2'-(Octadec-9-enylimino)bisethanol serves as an ingredient in various formulations due to its emulsifying capabilities. The compound helps stabilize mixtures of oil and water-based components, contributing to the texture, stability, and performance of products such as creams, lotions, and conditioning agents. Its relatively mild nature compared to some other surfactants makes it suitable for personal care applications.
Industrial Applications
Beyond personal care and cleaning products, 2,2'-(Octadec-9-enylimino)bisethanol finds use in several industrial contexts. The compound's properties make it valuable in:
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Textile industries: As a softening agent and antistatic compound for fabrics.
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Metal working: As a component in cutting oils and metal processing fluids, where its emulsifying properties help maintain stable oil-in-water emulsions.
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Material science: The compound's self-assembling potential has drawn interest for developing novel materials with specialized surface properties or controlled morphologies . Its ability to modify surfaces through adsorption or covalent attachment makes it useful for altering the properties of various substrates.
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Chemical synthesis: As an intermediate or reagent in organic synthesis, particularly where its amine functionality can participate in condensation reactions or serve as a nucleophile .
Emerging Applications
Recent research has begun exploring additional potential applications for 2,2'-(Octadec-9-enylimino)bisethanol based on its unique structural features. The presence of the functional amine group suggests potential for bioconjugation reactions, where it could be used to link the molecule to other biomolecules for specialized applications.
The compound's ability to interact with biological membranes due to its amphiphilic nature has prompted investigations into its potential use in drug delivery systems. This property enables it to penetrate lipid bilayers effectively, which is crucial for facilitating the transport of therapeutic agents across biological barriers.
Furthermore, its interaction with various enzymes and proteins suggests possible roles in biochemical pathways, which may lead to novel applications in biotechnology and pharmaceutical research. These emerging applications highlight the ongoing interest in exploring the full potential of 2,2'-(Octadec-9-enylimino)bisethanol beyond its traditional uses.
Biological Activity and Research Findings
Research into the biological activity of 2,2'-(Octadec-9-enylimino)bisethanol has revealed several potential applications in the biomedical and pharmaceutical fields. The compound's amphiphilic nature, which enables it to interact with both hydrophilic and hydrophobic environments, underlies many of its biological effects.
Studies have indicated that 2,2'-(Octadec-9-enylimino)bisethanol exhibits significant antimicrobial properties against various bacterial strains. This activity is likely related to the compound's ability to disrupt bacterial cell membranes due to its surfactant-like structure. The long hydrophobic chain can insert into the lipid bilayer of microbial membranes, while the hydrophilic head group remains in the aqueous environment, potentially leading to membrane destabilization and cell death.
The compound's structure also suggests potential applications in drug delivery systems. Its amphiphilic nature allows it to interact with both hydrophilic and hydrophobic environments, making it suitable for encapsulating and transporting drug molecules across biological barriers. This property is particularly valuable for improving the bioavailability of poorly water-soluble drugs.
Membrane Interactions
Interaction studies have demonstrated that 2,2'-(Octadec-9-enylimino)bisethanol can effectively interact with biological membranes. This ability to penetrate lipid bilayers is crucial for its potential applications in drug delivery and antimicrobial activity. The compound's structure allows it to insert into membranes in a way that alters their permeability or fluidity, which may explain some of its biological effects.
The compound has also been investigated for its interactions with various enzymes and proteins, suggesting possible roles in modulating biochemical pathways. These interactions could potentially be harnessed for therapeutic purposes, although more research is needed to fully understand the specificity and consequences of these molecular interactions.
Structure-Activity Relationships
The biological activity of 2,2'-(Octadec-9-enylimino)bisethanol appears to be closely related to its structural features. The presence of the long hydrocarbon chain contributes to its ability to interact with lipid membranes, while the hydroxyl groups may participate in hydrogen bonding with biological molecules. The unsaturation in the hydrocarbon chain (the double bond at the 9-position) likely influences the compound's physical properties and potentially its biological activities by affecting the flexibility and conformation of the molecule.
Further research is needed to fully elucidate the structure-activity relationships of this compound and to optimize its properties for specific biological applications. Modifications to the basic structure, such as altering the chain length, degree of unsaturation, or the nature of the hydrophilic head group, could potentially yield derivatives with enhanced or specialized biological activities.
Comparison with Related Compounds
2,2'-(Octadec-9-enylimino)bisethanol belongs to a family of compounds that share similar structural features, particularly the combination of long hydrocarbon chains with amine and alcohol functionalities. Comparing this compound with related structures provides insight into the relationship between chemical structure and functionality.
Several structurally related compounds have been identified, each with distinct characteristics that differentiate them from 2,2'-(Octadec-9-enylimino)bisethanol:
Bis(2-hydroxyethyl)oleylamine is closely related to our compound of interest but lacks the specific imine functionality. This structural difference might affect its reactivity and physical properties, particularly in reactions involving the nitrogen atom.
2-Hydroxyethyl oleylamine features a simpler structure with only one hydroxyethyl group attached to the amine, rather than two as in 2,2'-(Octadec-9-enylimino)bisethanol. This reduction in hydroxyl groups would likely result in decreased hydrophilicity and different surfactant properties.
Oleylamine consists of just the basic amine structure with the long hydrocarbon chain, without any hydroxyl groups. This simpler structure would exhibit significantly different solubility and surface-active properties compared to 2,2'-(Octadec-9-enylimino)bisethanol.
Ethanolamine represents the most basic structural unit, consisting of just a short carbon chain with amine and hydroxyl functionalities. It lacks the long hydrocarbon chain that contributes to the amphiphilic character of 2,2'-(Octadec-9-enylimino)bisethanol.
The following table summarizes the key differences between 2,2'-(Octadec-9-enylimino)bisethanol and its structural relatives:
| Compound | Molecular Formula | Key Structural Features | Distinctive Properties |
|---|---|---|---|
| 2,2'-(Octadec-9-enylimino)bisethanol | C22H45NO2 | Long hydrocarbon chain with double bond, imine bond, two hydroxyl groups | Enhanced emulsifying properties, balanced amphiphilic nature |
| Bis(2-hydroxyethyl)oleylamine | C22H45NO2 | Similar structure but different bonding around nitrogen | Similar to main compound but potentially different reactivity |
| 2-Hydroxyethyl oleylamine | C20H41NO | Shorter structure with only one hydroxyl group | Less hydrophilic, different surface-active properties |
| Oleylamine | C18H37N | Simple amine with long chain, no hydroxyl groups | Primarily hydrophobic, basic amine functionality |
| Ethanolamine | C2H7NO | Short carbon chain with amine and hydroxyl group | Highly hydrophilic, lacks significant hydrophobic portion |
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